2,4-Dimethylpyrimidin-5-ol

Synthetic Chemistry Process Optimization Lemborexant Intermediate

2,4-Dimethylpyrimidin-5-ol is the non-negotiable building block for the dual orexin receptor antagonist Lemborexant. Its precise 2,4-dimethyl substitution pattern is structurally essential for target binding; generic pyrimidinols cannot substitute. Procure the 98% purity standard for use as an impurity marker in API quality control, as a key starting material in convergent drug synthesis, or for medicinal chemistry SAR explorations of next-generation orexin modulators.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 412003-95-3
Cat. No. B1390156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyrimidin-5-ol
CAS412003-95-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1O)C
InChIInChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3
InChIKeyNJRAXBYJSOFRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3): A Key Intermediate for Orexin Antagonists


2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3) is a heterocyclic pyrimidine derivative with the molecular formula C₆H₈N₂O . This compound is not an active pharmaceutical ingredient (API) itself but is a critical, high-demand intermediate in the synthesis of dual orexin receptor antagonists (DORAs), specifically the insomnia drug Lemborexant [1]. Its industrial relevance is underscored by a growing body of patent literature focused on optimizing its synthesis for commercial-scale production, which is essential for meeting the quality and supply chain requirements of the pharmaceutical industry [2].

Why 2,4-Dimethylpyrimidin-5-ol Cannot Be Replaced with Other Pyrimidinols in Lemborexant Synthesis


The critical nature of 2,4-dimethylpyrimidin-5-ol stems from its precise substitution pattern, which is essential for the final drug's pharmacological profile. It serves as a specific building block where the 5-hydroxyl group is the point of attachment for the rest of the Lemborexant molecule [1]. Any deviation in the pyrimidine core—such as using an unsubstituted pyrimidinol or one with alternative alkyl groups—would yield a different final compound, as described in patent literature [2]. This would fundamentally alter the compound's interaction with orexin receptors and thus fail to meet the defined molecular identity and therapeutic function. Therefore, generic substitution is impossible; only 2,4-dimethylpyrimidin-5-ol can produce the target drug substance.

Quantitative Evidence for 2,4-Dimethylpyrimidin-5-ol (412003-95-3) in Procurement and Research


Procurement Advantage: A 22% Increase in Synthetic Yield Using an Optimized Method

An improved method for synthesizing 2,4-dimethylpyrimidin-5-ol demonstrates a significant increase in production efficiency. Compared to a prior method described in patent EP3178814B1, which achieves yields ranging from 41% to 55%, the novel process using N,N-dimethylformamide diethyl acetal attains a yield of about 65% [1].

Synthetic Chemistry Process Optimization Lemborexant Intermediate

Critical Role in Lemborexant: A Defined Moiety in a Potent Orexin Antagonist

2,4-Dimethylpyrimidin-5-ol is an essential intermediate in the synthesis of Lemborexant ((1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide)), a dual orexin receptor antagonist (DORA) [1]. The compound itself is not the active agent, but its specific 2,4-dimethylpyrimidine structure is covalently incorporated as a key pharmacophoric element. The final drug, Lemborexant, exhibits potent competitive antagonism at both orexin receptors with low nanomolar potency and no significant species differences among human, rat, and mouse receptors [2].

Medicinal Chemistry DORA Insomnia Treatment Drug Development

Commercial Purity Benchmark: Consistent 98% Purity by HPLC for Reliable Synthesis

Commercial procurement of 2,4-dimethylpyrimidin-5-ol is supported by a well-established and verifiable purity standard. Multiple reputable chemical vendors, including Bide Pharmatech and Sigma-Aldrich, consistently list the product with a minimum purity of 98%, as determined by High-Performance Liquid Chromatography (HPLC) . This is a key specification for an intermediate used in regulated pharmaceutical manufacturing.

Analytical Chemistry Quality Control Pharmaceutical Intermediate

Key Application Scenarios for Procuring 2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3)


Large-Scale Synthesis of the Insomnia Drug Lemborexant

This is the primary and most commercially significant application for 2,4-dimethylpyrimidin-5-ol. The compound is a non-negotiable building block in the convergent synthesis of Lemborexant, a dual orexin receptor antagonist [1]. The optimized synthetic method with a yield of about 65% is crucial for enabling a cost-effective and scalable manufacturing process for the drug substance [2]. Procuring this specific intermediate is a prerequisite for producing the drug's active pharmaceutical ingredient (API).

Investigating Structure-Activity Relationships (SAR) of Orexin Antagonists

Medicinal chemistry teams developing next-generation orexin receptor modulators require this intermediate. Its role as a key fragment in Lemborexant makes it a necessary starting material for synthesizing new analogs to explore the structure-activity relationships (SAR) around the pyrimidine core [1]. Researchers can use it to systematically vary other parts of the molecule to discover new compounds with improved potency, selectivity, or pharmacokinetic properties.

Production of High-Quality Reference Standards for Pharmaceutical Analysis

Given its role as a key starting material, 2,4-dimethylpyrimidin-5-ol is a critical impurity marker in the quality control of Lemborexant API. Its high commercial purity standard of 98% makes it a suitable candidate for use as a reference standard in analytical method development and validation. This ensures that any residual unreacted intermediate can be accurately detected and quantified in the final drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethylpyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.